5-(3-Chlorophenyl)isoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

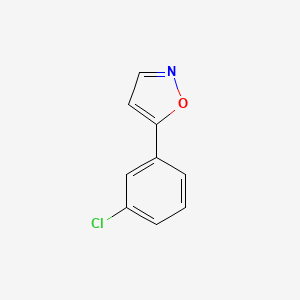

Structure

3D Structure

Properties

IUPAC Name |

5-(3-chlorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYQBZOVTJXQDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682025 | |

| Record name | 5-(3-Chlorophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7064-34-8 | |

| Record name | 5-(3-Chlorophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(3-Chlorophenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic and structural properties confer a remarkable versatility, allowing for a wide range of biological activities.[1] The incorporation of an isoxazole moiety can enhance a molecule's physicochemical characteristics, making it a privileged scaffold in drug design.[1] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological actions, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] This guide provides a detailed technical overview of the physicochemical properties, synthesis, and characterization of a specific derivative, 5-(3-Chlorophenyl)isoxazole.

Core Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is crucial for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Summary of Physicochemical Properties for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | [2] |

| Molecular Weight | 179.61 g/mol | [2] |

| Appearance | Expected to be a crystalline solid | Inferred from analogs[1] |

| Melting Point | Estimated: ~130-180 °C | Based on analogs[1][3] |

| Boiling Point | Data not available; expected to be high | |

| Solubility | Expected to be poorly soluble in water | Inferred from structure |

| logP (Octanol/Water) | Estimated: ~4.7 | Based on analog[4] |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Rotatable Bonds | 1 | Calculated |

Note: Some data is estimated based on closely related analogs due to the limited availability of experimental data for this specific compound.

Molecular Structure

The structure of this compound, featuring a chlorophenyl group at the 5-position of the isoxazole ring, is depicted below.

Caption: Chemical structure of this compound.

Synthesis and Purification

The synthesis of this compound can be achieved through the cyclization of a chalcone precursor. The following is a representative protocol adapted from the synthesis of a similar analog.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Chlorobenzaldehyde

-

Acetophenone

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Glacial acetic acid

Step 1: Synthesis of the Chalcone Intermediate

-

In a flask, dissolve 3-chlorobenzaldehyde and acetophenone in ethanol.

-

Slowly add an aqueous solution of sodium hydroxide while stirring at room temperature.

-

Continue stirring until a precipitate forms.

-

Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to yield the chalcone.

Step 2: Cyclization to form the Isoxazole Ring

-

Suspend the synthesized chalcone in a mixture of ethanol and glacial acetic acid.

-

Add hydroxylamine hydrochloride to the suspension.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the resulting precipitate by filtration.

Purification:

The crude this compound can be purified by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.[1]

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the chlorophenyl ring and the isoxazole ring. The proton on the isoxazole ring (at position 4) would likely appear as a singlet in the range of δ 6.7-7.0 ppm.[3] The protons on the chlorophenyl ring would appear as a complex multiplet in the aromatic region (δ 7.2-7.8 ppm).[3]

-

¹³C NMR: The carbon NMR would display distinct signals for each carbon atom in the molecule. The carbons of the isoxazole ring are expected to resonate at approximately δ 98 ppm (C4), δ 163 ppm (C3), and δ 169 ppm (C5).[5] The carbons of the chlorophenyl ring would appear in the aromatic region (δ 120-140 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands confirming the presence of key functional groups. Expected peaks include:[3]

-

~3100 cm⁻¹: Aromatic C-H stretching

-

~1600 cm⁻¹: C=N stretching of the isoxazole ring

-

~1470 cm⁻¹: C=C aromatic stretching

-

~700-800 cm⁻¹: C-Cl stretching

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The electron impact (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 179.6, corresponding to the molecular weight of this compound.[3] The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic [M+2]⁺ peak.

Applications in Research and Drug Development

The this compound scaffold is of significant interest to researchers in drug discovery. The presence of the chlorine atom provides a site for further chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies. The isoxazole core is known to be a bioisostere for other functional groups, and its derivatives are investigated for a wide range of therapeutic targets.

Conclusion

This compound is a heterocyclic compound with significant potential in chemical and pharmaceutical research. This guide has provided a comprehensive overview of its core physicochemical properties, a reliable synthetic protocol, and the analytical methods for its characterization. A thorough understanding of these technical details is essential for any scientist working with this promising molecular scaffold.

References

-

PubChem. Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)-. National Center for Biotechnology Information. Available from: [Link]

-

Chem-Space. This compound. Available from: [Link]

- Supporting Information for a scientific article.

-

Fascio, M. L., Montesano, V. J., & D'Accorso, N. B. (2000). Communication: Synthesis and Characterization of Some 3-Glycosyl-5-Substituted Isoxazoles with Potential Biological Activities. Journal of Carbohydrate Chemistry, 19(3), 393-398. Available from: [Link]

-

Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. Organic & Biomolecular Chemistry. (2023). Available from: [Link]

-

An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. (2021). Available from: [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). 4(2). Available from: [Link]

-

5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. (2022). Available from: [Link]

-

Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. (2024). Available from: [Link]

- Isoxazoles. XVIII.

-

New synthesis of isoxazoles and isothiazoles. A convenient synthesis of thioenaminones from enaminones. The Journal of Organic Chemistry. ACS Publications. Available from: [Link]

-

Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. World News of Natural Sciences. (2023). Available from: [Link]

-

New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. MDPI. (2024). Available from: [Link]

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. (2019). Available from: [Link]

-

Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available from: [Link]

Sources

Introduction: The Critical Role of Physicochemical Profiling in Drug Discovery

An In-depth Technical Guide to the Solubility and Stability of 5-(3-Chlorophenyl)isoxazole

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antibacterial properties.[1][2] The molecule this compound, a specific derivative, represents a class of compounds whose therapeutic potential is intrinsically linked to its physicochemical properties. For any biologically active molecule to become a viable drug candidate, a thorough understanding of its solubility and stability is paramount. These characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation possibilities.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the solubility and stability of this compound. While specific experimental data for this exact compound is not extensively available in public literature, this document outlines the authoritative methodologies and scientific rationale required to generate such critical data. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in established regulatory and scientific principles.

Part 1: Foundational Physicochemical Characterization

Before embarking on solubility or stability studies, it is essential to confirm the identity, purity, and fundamental properties of the this compound sample. This ensures the integrity of all subsequent data.

1.1. Identity and Purity Confirmation A battery of spectroscopic and analytical techniques should be employed to create a comprehensive profile of the active pharmaceutical ingredient (API).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unequivocal structural confirmation by mapping the chemical environment of each proton and carbon atom. For related compounds like 5-(3'-Chlorophenyl)3-phenylisoxazole, characteristic signals include a singlet for the isoxazole proton around δ 6.744 ppm and a multiplet for the aromatic protons between δ 7.225-7.508 ppm in ¹H NMR (DMSO).[3]

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition. Electron Spray Ionization (ESI-MS) is a common technique for this class of molecules.[3]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups. For a this compound derivative, key stretches would include C=N, N-O, C-Cl, and aromatic C-H bonds.[3]

-

Purity Assessment (HPLC): A high-performance liquid chromatography (HPLC) method should be developed to determine the purity of the compound, typically aiming for >98% for use in these studies.

1.2. Basic Physical Properties

-

Melting Point: Provides a quick indication of purity. A sharp melting point range is indicative of a pure compound. For instance, the related compound 5-(3'-Chlorophenyl)3-phenylisoxazole has a reported melting point of 180-181°C.[3]

-

pKa Determination: The ionization constant is critical as it dictates how solubility will change with pH. Potentiometric titration or UV-spectrophotometry can be used for its determination.

-

LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) are measures of lipophilicity and are crucial for predicting membrane permeability and absorption.

Part 2: A Rigorous Approach to Solubility Assessment

Solubility is a key determinant of a drug's bioavailability. The general isoxazole scaffold tends to be more soluble in polar solvents due to the presence of nitrogen and oxygen atoms that can participate in hydrogen bonding.[4] However, the addition of a chlorophenyl group increases the molecule's lipophilicity, potentially reducing its aqueous solubility. Therefore, a systematic evaluation across a range of pharmaceutically relevant media is essential.

2.1. The Scientific Rationale: Why Solvent Choice Matters The goal is not just to find a solvent that dissolves the compound, but to understand its behavior in systems that mimic physiological conditions and are viable for formulation. The choice of solvents should be strategic:

-

Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): These mimic the pH environment of the gastrointestinal tract and blood, providing insight into how solubility will vary upon oral administration or injection.

-

Biorelevant Media (FaSSIF, FeSSIF): Fasted-State and Fed-State Simulated Intestinal Fluids contain bile salts and lecithin, providing a more accurate prediction of in vivo solubility by accounting for micellar solubilization.

-

Co-solvents (Ethanol, Propylene Glycol, PEG 400): These are commonly used in liquid formulations to enhance the solubility of poorly soluble drugs. Determining solubility in these systems is crucial for formulation development.

2.2. Experimental Protocol: Equilibrium Shake-Flask Method This is the gold-standard method for determining thermodynamic solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of glass vials, each containing a known volume of the selected solvent/buffer. The excess solid is critical to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C and 37°C to assess temperature dependence).[4] Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot from the supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected after a filter validation study to check for drug binding) to remove all undissolved particles.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase or solvent and analyze its concentration using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

2.3. Analytical Method for Quantification A robust analytical method is the cornerstone of accurate solubility data.

Example: HPLC-UV Method Development

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength of maximum absorbance (λmax), determined by scanning a dilute solution of the compound.

-

Calibration: Prepare a series of standard solutions of known concentrations and generate a calibration curve to ensure linearity and determine the limit of quantification (LOQ).

2.4. Data Presentation: Solubility Profile

All quantitative data should be summarized for clear interpretation.

Table 1: Equilibrium Solubility of this compound

| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mg/mL) |

| Purified Water | ~7.0 | 25 | ||

| 0.1 N HCl | 1.2 | 37 | ||

| Acetate Buffer | 4.5 | 37 | ||

| Phosphate Buffer | 6.8 | 37 | ||

| Phosphate Buffer | 7.4 | 37 | ||

| FaSSIF | 6.5 | 37 | ||

| FeSSIF | 5.0 | 37 | ||

| Ethanol | N/A | 25 | ||

| Propylene Glycol | N/A | 25 |

2.5. Visualization: Solubility Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Part 3: Probing Chemical Stability with Forced Degradation

Forced degradation studies are a regulatory requirement (ICH Q1A) and a critical tool in drug development.[5] They are designed to deliberately degrade the drug substance under conditions more severe than accelerated stability testing.[6] The objectives are multifold: to identify potential degradation products, elucidate degradation pathways, and, most importantly, to develop a stability-indicating analytical method that can resolve the parent drug from all significant degradants.[7]

3.1. The Scientific Rationale: Simulating the Drug's Lifecycle Challenges Each stress condition simulates potential environmental challenges the drug might face during its manufacturing, storage, and administration.

-

Acid/Base Hydrolysis: Simulates exposure to low or high pH environments, such as in the stomach or during certain formulation processes.

-

Oxidation: Investigates susceptibility to oxidative degradation, which can be initiated by atmospheric oxygen, trace metals, or peroxides in excipients.

-

Photolysis: Assesses degradation upon exposure to light, as mandated by ICH Q1B guidelines, which is crucial for packaging decisions.[5]

-

Thermal Degradation: Evaluates the intrinsic stability of the molecule at elevated temperatures to predict its stability at recommended storage conditions.

3.2. Experimental Protocols for Forced Degradation The goal is to achieve 5-10% degradation of the parent drug. The conditions below are starting points and should be optimized.

General Setup:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 1:1 acetonitrile:water).

-

For each condition, run a control sample (stored at 4°C in the dark) in parallel.

Methodologies:

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 N HCl.

-

Heat at 60-80°C for a set time (e.g., 2, 6, 12, 24 hours).

-

At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, dilute, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 N NaOH.

-

Maintain at room temperature or slightly elevated temperature (e.g., 40°C) for a set time, as base hydrolysis is often faster than acid hydrolysis.

-

At each time point, withdraw a sample, neutralize it with 0.1 N HCl, dilute, and analyze.

-

-

Oxidative Degradation:

-

Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Keep the solution at room temperature in the dark for up to 24 hours.

-

Sample at various time points, dilute, and analyze.

-

-

Thermal Degradation:

-

Expose the solid API powder to dry heat (e.g., 80°C) in a stability chamber.

-

Sample at different time points (e.g., 1, 3, 7 days), prepare a solution of known concentration, and analyze.

-

-

Photostability:

-

Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).

-

A parallel sample should be wrapped in aluminum foil to serve as a dark control.

-

Analyze both the light-exposed and dark control samples.

-

3.3. Development of a Stability-Indicating Method The HPLC method used to analyze the stressed samples must be proven to be "stability-indicating." This means it must be able to separate the intact API from all process impurities and degradation products.

-

Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the API peak in all stressed samples. The peak should be spectrally pure, indicating no co-eluting degradants.

-

Resolution: The resolution between the API peak and the closest eluting degradant peak should be greater than 1.5.

3.4. Data Presentation: Forced Degradation Summary

Table 2: Summary of Forced Degradation Studies for this compound

| Stress Condition | Conditions | % Degradation | No. of Degradants | RRT of Major Degradants |

| Acid Hydrolysis | 0.1 N HCl, 80°C, 12h | |||

| Base Hydrolysis | 0.1 N NaOH, 40°C, 6h | |||

| Oxidation | 3% H₂O₂, RT, 24h | |||

| Thermal (Solid) | 80°C, 7 days | |||

| Photolytic (Solution) | ICH Q1B |

*RRT = Relative Retention Time (to the API peak)

3.5. Visualization: Stability Workflow

Caption: Workflow for Forced Degradation & Method Development.

Conclusion: From Data to Development

A thorough investigation of the solubility and stability of this compound is not merely an academic exercise; it is a fundamental pillar of its potential journey from a laboratory curiosity to a therapeutic agent. The protocols and frameworks detailed in this guide provide a robust pathway to generate the high-quality data required by regulatory agencies and development teams. Understanding how this molecule behaves in different solvents and under various stresses allows scientists to design effective formulations, establish appropriate storage conditions and shelf-life, and ensure the safety and efficacy of the final drug product. This foundational knowledge is indispensable for making informed decisions and de-risking the complex process of drug development.

References

- Solubility of Things.Isoxazole.

- Supporting Information.

- Research Journal of Pharmaceutical, Biological and Chemical Sciences.Synthesis and Characterization of 5-(3'-Chlorophenyl)3-phenylisoxazole.

- ResearchGate.

- Benchchem.An In-depth Technical Guide to the Solubility of Benzo[d]isoxazol-3-ol in Organic Solvents.

- IP Innovative Publication.A review of isoxazole biological activity and present synthetic techniques.

- National Institutes of Health (NIH).

- Asian Journal of Research in Chemistry.Forced Degradation Study: An Important Tool in Drug Development.

- MedCrave.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpca.org [ijpca.org]

- 3. rjpbcs.com [rjpbcs.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajrconline.org [ajrconline.org]

Spectroscopic characterization of 5-(3-Chlorophenyl)isoxazole

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(3-Chlorophenyl)isoxazole

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. This compound, a heterocyclic compound, represents a scaffold of significant interest due to the prevalence of the isoxazole moiety in numerous pharmacologically active agents. This guide provides a detailed exploration of the spectroscopic techniques essential for the comprehensive characterization of this compound, grounded in the principles of scientific integrity and field-proven insights.

The Strategic Imperative for Spectroscopic Analysis

The journey from synthesis to application for a molecule like this compound is critically dependent on rigorous analytical validation. Spectroscopic characterization is not merely a procedural checkpoint; it is the foundational evidence of molecular identity. Each technique offers a unique lens through which to view the molecule's structure, connectivity, and purity. This multi-faceted approach ensures a self-validating system where data from one method corroborates the others, building a robust and trustworthy analytical profile.

The overall workflow for a comprehensive spectroscopic characterization is a systematic process, ensuring that each piece of data contributes to the final structural elucidation.

Caption: General workflow for synthesis and spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Causality in Experimental Choices:

-

Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common first choice for many organic molecules due to its excellent solubilizing properties and relatively clean spectral window. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a viable alternative for less soluble compounds.

-

Spectrometer Frequency: A higher field strength (e.g., 400 MHz or 600 MHz) is employed to achieve better signal dispersion, which is crucial for resolving complex multiplets in the aromatic region of the spectrum.[1]

¹H NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the isoxazole ring proton and the protons on the chlorophenyl ring.

Expected ¹H NMR Spectral Data: The chemical shifts (δ) are influenced by the electronic environment of the protons. The electronegative nitrogen and oxygen atoms in the isoxazole ring, along with the chlorine atom on the phenyl ring, will deshield adjacent protons, shifting them downfield.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Isoxazole-H4 | ~6.84 | Singlet (s) | 1H |

| Ar-H (Chlorophenyl) | ~7.41 - 7.87 | Multiplet (m) | 4H |

Data is inferred from spectral data for the closely related compound 5-(3-chlorophenyl)-3-phenylisoxazole.

The single proton on the isoxazole ring is expected to appear as a sharp singlet, as it has no adjacent protons to couple with.[2] The four protons on the 3-chlorophenyl ring will appear as a complex multiplet due to their varying electronic environments and spin-spin coupling.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Data: The chemical shifts of the carbon atoms are highly indicative of their hybridization and electronic environment.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Isoxazole-C5 | ~168.9 |

| Isoxazole-C3 | ~163.0 |

| Isoxazole-C4 | ~98.2 |

| Ar-C (C-Cl) | ~135.1 |

| Ar-C | ~123.8 - 130.3 |

Data is inferred from spectral data for the closely related compound 5-(3-chlorophenyl)-3-phenylisoxazole.[2]

The carbons of the isoxazole ring (C3, C4, and C5) have characteristic chemical shifts. The carbons of the phenyl ring will appear in the typical aromatic region, with the carbon directly attached to the chlorine atom being significantly influenced by its electronegativity.

Protocol for NMR Sample Preparation and Acquisition

Caption: Standard workflow for NMR data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified this compound.

-

Solubilization: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, tune the probe to the correct frequencies, and shim the magnetic field to ensure homogeneity. Acquire both ¹H and ¹³C spectra.

-

Data Processing: The resulting Free Induction Decay (FID) is subjected to a Fourier Transform (FT) to generate the frequency-domain spectrum. The spectrum is then phased and baseline-corrected for accurate analysis.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through high-resolution instruments, the elemental composition.

Expertise & Trustworthiness: For this compound, the most critical diagnostic feature in the mass spectrum is the isotopic signature of chlorine. Naturally occurring chlorine consists of two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks: the [M]⁺ peak corresponding to the molecule with ³⁵Cl and an [M+2]⁺ peak for the molecule with ³⁷Cl, with a characteristic intensity ratio of approximately 3:1.[3] This signature is a definitive confirmation of the presence of one chlorine atom in the molecule.

Expected Mass Spectrometry Data:

-

Molecular Formula: C₉H₆ClNO

-

Calculated Molecular Weight: 179.61 g/mol

-

Expected [M]⁺ Peak (for ³⁵Cl): m/z 179.0

-

Expected [M+2]⁺ Peak (for ³⁷Cl): m/z 181.0

-

Key Fragments: Fragmentation may occur through cleavage of the isoxazole ring, providing further structural clues.[4]

Protocol for Electrospray Ionization (ESI) Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: The solution is infused into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released.

-

Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Authoritative Grounding: The vibrational frequencies of specific bonds are well-documented and serve as reliable indicators of functional groups. For this compound, we expect to see characteristic peaks for the aromatic C-H bonds, the C=N and N-O bonds of the isoxazole ring, and the C-Cl bond.

Expected FT-IR Absorption Bands:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3050 - 3100 |

| C=N (Isoxazole) | Stretching | ~1511 |

| C=C (Aromatic) | Stretching | ~1467 |

| N-O (Isoxazole) | Stretching | ~1327 |

| C-Cl | Stretching | ~720 |

Data is inferred from spectral data for the closely related compound 5-(3'-Chlorophenyl)3-phenylisoxazole.[3]

Protocol for KBr Pellet FT-IR Analysis

-

Sample Preparation: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent to IR radiation.

-

Pellet Formation: Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. The resulting spectrum is a plot of transmittance versus wavenumber.

References

- Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.

- Supporting Information for a scientific article. (n.d.).

- Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013).

- Nanoscale. (2013). The Royal Society of Chemistry.

- ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.

- World News of Natural Sciences. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.

- Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (n.d.). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ.

- Indian Academy of Sciences. (n.d.). Direction of enolization of 1:3-diketones by mass spectrometry.

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 5-(3-Chlorophenyl)isoxazole

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (XRD) analysis of 5-(3-chlorophenyl)isoxazole, a molecule of significant interest in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available at the time of this writing, this document serves as an in-depth, field-proven protocol for its determination and analysis. We will explore the entire workflow, from the crucial first step of obtaining diffraction-quality single crystals to the sophisticated interpretation of intermolecular interactions that govern the crystal packing. This guide is designed to equip researchers with the necessary expertise to not only execute the experimental procedures but also to understand the critical reasoning behind each step, ensuring data integrity and insightful structural elucidation.

Introduction: The Significance of Structural Insight for Isoxazole Scaffolds

The isoxazole ring is a privileged scaffold in drug discovery, known for its presence in a wide array of pharmacologically active compounds.[1] The substituent at the 5-position of the isoxazole ring, in this case, a 3-chlorophenyl group, can significantly influence the molecule's electronic properties, conformation, and ultimately, its biological activity. A high-resolution crystal structure provides an unambiguous, three-dimensional map of the molecule.[2][3] This atomic-level blueprint is paramount for understanding structure-activity relationships (SAR), optimizing lead compounds, and predicting molecular interactions with biological targets.

This guide will navigate the reader through a systematic approach to the crystal structure analysis of this compound, emphasizing both the practical "how" and the critical "why" at each stage.

The Crystallization Challenge: From Powder to Perfect Crystal

The journey to a crystal structure begins with the synthesis and subsequent crystallization of the target compound. While the synthesis of isoxazole derivatives is well-documented, obtaining single crystals suitable for XRD can be a significant bottleneck.[4][5][6]

Synthesis and Purification

The synthesis of this compound can be achieved through various established synthetic routes, often involving the cyclization of a chalcone precursor with hydroxylamine.[1] Purity is paramount for successful crystallization. The synthesized compound should be purified to the highest possible degree, typically employing column chromatography followed by recrystallization. Spectroscopic techniques such as NMR and mass spectrometry should be used to confirm the identity and purity of the bulk material.

Protocol for Single Crystal Growth

The growth of diffraction-quality single crystals is often more of an art than a science, requiring patience and systematic screening of various conditions.

Experimental Protocol: Slow Evaporation Method

-

Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature.

-

Solution Preparation: Prepare a saturated or near-saturated solution of this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites, leading to the formation of multiple small crystals instead of a single large one.

-

Slow Evaporation: Cover the vial with parafilm and pierce a few small holes with a needle. This allows for the slow evaporation of the solvent, which is crucial for the growth of well-ordered single crystals.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Regularly monitor the vial for crystal growth over several days to weeks.

Data Acquisition: Interrogating the Crystal with X-rays

Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This is performed using a single-crystal X-ray diffractometer.[7][8]

Crystal Mounting and Data Collection

A carefully selected crystal is mounted on a goniometer head. The diffractometer, equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector, rotates the crystal through a series of orientations.[7] At each orientation, the diffraction pattern of X-rays scattered by the crystal's electron density is recorded.

Data Collection Workflow Diagram

Caption: Workflow for single-crystal X-ray diffraction data collection.

Data Processing

The raw diffraction images are processed to yield a list of reflection intensities and their corresponding Miller indices (h,k,l). This process involves indexing the diffraction spots to determine the unit cell parameters and space group, followed by integration of the reflection intensities.

Structure Solution and Refinement: From Data to a Molecular Model

With the processed diffraction data, the next stage is to solve and refine the crystal structure. This is a computational process that transforms the diffraction data into a three-dimensional atomic model.

Structure Solution

The "phase problem" is a central challenge in crystallography, where the phases of the diffracted X-rays are lost during measurement. Structure solution methods, such as direct methods or Patterson methods, are employed to overcome this and generate an initial electron density map. This map reveals the positions of the atoms in the crystal.

Structure Refinement

The initial atomic model is then refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final refined structure is assessed by various crystallographic R-factors.

Key Software in Crystallography

| Software | Primary Function(s) | Reference |

| SHELXTL | Structure solution and refinement. | [9][10][11] |

| PLATON | A multipurpose crystallographic tool for analysis and validation. | [12][13][14][15] |

| Mercury | Visualization and analysis of crystal structures. | [16][17][18][19][20] |

| Olex2 | A user-friendly interface for structure solution, refinement, and analysis. | [11] |

In-Depth Analysis of the this compound Crystal Structure

Assuming a successful structure determination, this section outlines the critical analyses to be performed on the crystal structure of this compound.

Molecular Geometry

The first step is to analyze the intramolecular geometry, including bond lengths, bond angles, and torsion angles. These parameters should be compared with expected values from the Cambridge Structural Database (CSD) for similar molecular fragments.[21][22][23][24] Any significant deviations may indicate electronic effects or strain within the molecule.

Hypothetical Molecular Geometry Data

| Parameter | Expected Value (Å/°) | Observed Value (Å/°) |

| C-Cl bond length | 1.74 | To be determined |

| Isoxazole ring planarity | Planar | To be determined |

| Dihedral angle (isoxazole/phenyl) | Variable | To be determined |

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is dictated by a delicate balance of intermolecular interactions.[25][26][27][28] A thorough understanding of these interactions is crucial for predicting crystal morphology, polymorphism, and solid-state properties.

Logical Relationship of Intermolecular Interactions

Caption: The hierarchy of forces governing crystal packing.

Hirshfeld Surface Analysis: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[29][30][31][32][33] It maps the close contacts between molecules, providing a detailed picture of the crystal packing environment. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Data Validation and Deposition: Ensuring Scientific Rigor

Before publication, the determined crystal structure must be validated to ensure its quality and accuracy. The Crystallographic Information File (CIF) is the standard format for reporting crystallographic data.[34][35][36][37][38] The checkCIF utility, often integrated into software like PLATON, is used to validate the CIF for any errors or inconsistencies. Upon successful validation, the CIF should be deposited in a public database such as the Cambridge Structural Database (CSD) to make the data accessible to the scientific community.[21][22]

Conclusion: From Structure to Function

The determination of the crystal structure of this compound provides an invaluable piece of the puzzle in understanding its chemical behavior and potential as a therapeutic agent. This guide has outlined a robust and comprehensive workflow for achieving this, from the initial stages of crystal growth to the final interpretation of the intricate network of intermolecular forces that define its solid-state architecture. The insights gained from such a detailed structural analysis are fundamental to the rational design of new and improved isoxazole-based molecules for a wide range of applications.

References

-

Crystallographic Information File (CIF). Wikipedia. [Link]

-

PLATON. The PLATON Homepage. [Link]

-

Cambridge Structural Database (CSD). Physical Sciences Data-science Service. [Link]

-

Cambridge Structural Database. Wikipedia. [Link]

-

CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. PubMed Central. [Link]

-

PLATON INTRO. MIT. [Link]

-

Introduction to Powder Crystallographic Information File (CIF). CCP14. [Link]

-

Cambridge Structural Database (CSD). USC Libraries. [Link]

-

The crystallographic information file (CIF). Oxford Academic. [Link]

-

CIF (Crystallographic Information Framework). Metadata Standards Catalog. [Link]

-

Mercury - Download. Mercury.updatestar.com. [Link]

-

User guide to crystal structure refinement with SHELXL. Reza Latifi. [Link]

-

PLATON for MS-Windows. CCP14. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]

-

Crystal Structure Visualization and Analysis Software. CCDC. [Link]

-

PLATON. Utrecht University. [Link]

-

Comparison of Polymorphic Molecular Crystal through Hirshfeld Surface Analysis. ACS Publications. [Link]

-

PLATON for Windows. University of Glasgow. [Link]

-

Crystal structure refinement with SHELXL. IUCr Journals. [Link]

-

Mercury (crystallography). Wikipedia. [Link]

-

Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford Academic. [Link]

-

Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]

-

Cambridge Structural Database System. UCLA. [Link]

-

Single crystal X-ray diffraction. Fiveable. [Link]

-

Single Crystal X-ray Diffraction. University of York. [Link]

-

A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois. [Link]

-

How to: Search Scientific Literature with the Cambridge Structural Database (CSD). CCDC. [Link]

-

Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

-

Single crystal structure refinement software. Deutsche Gesellschaft für Kristallographie. [Link]

-

Hirshfeld methods and Quantum Crystallography. cdifx. [Link]

-

Free Crystal Structure Visualization Software. CCDC. [Link]

-

Hirshfeld surface analysis. CrystEngComm (RSC Publishing). [Link]

-

The Hirshfeld Surface. CrystalExplorer. [Link]

-

How to install CCDC Mercury for free. YouTube. [Link]

-

The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. [Link]

-

Part of the crystal structure showing intermolecular interactions as dotted lines.. ResearchGate. [Link]

-

Molecular Interactions in Crystal Structures with Z′ > 1. ACS Publications. [Link]

-

Graphviz. Graphviz. [Link]

-

Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Alek Grady. [Link]

-

Research: Intermolecular Interactions. Sherrill Group. [Link]

-

Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PubMed Central. [Link]

-

Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. [Link]

-

Intermolecular interactions in molecular crystals: what's in a name?. Faraday Discussions (RSC Publishing). [Link]

-

packMode. Graphviz. [Link]

-

Weak interactions in crystals: old concepts, new developments. PubMed Central. [Link]

-

User Guide. graphviz 0.21 documentation. [Link]

-

Acta Crystallographica Section E - Structure Reports. IUCr. [Link]

-

pack. Graphviz. [Link]

-

Isoxazole synthesis. Organic Chemistry Portal. [Link]

-

Laying Out Pathways With Rgraphviz. The R Journal. [Link]

Sources

- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. pulstec.net [pulstec.net]

- 4. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Isoxazole synthesis [organic-chemistry.org]

- 7. fiveable.me [fiveable.me]

- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 9. academic.oup.com [academic.oup.com]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. dgk-home.de [dgk-home.de]

- 12. PLATON INTRO [web.mit.edu]

- 13. cristal.org [cristal.org]

- 14. PLATON [crystal.chem.uu.nl]

- 15. PLATON [chem.gla.ac.uk]

- 16. mercury.updatestar.com [mercury.updatestar.com]

- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 18. Mercury (crystallography) - Wikipedia [en.wikipedia.org]

- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 20. m.youtube.com [m.youtube.com]

- 21. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 22. Cambridge Structural Database (CSD) | USC Libraries [libraries.usc.edu]

- 23. Cambridge Structural Database System [software.chem.ucla.edu]

- 24. youtube.com [youtube.com]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Research: Intermolecular Interactions - Sherrill Group [vergil.chemistry.gatech.edu]

- 28. Intermolecular interactions in molecular crystals: what’s in a name? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 29. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 30. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 31. cdifx.univ-rennes.fr [cdifx.univ-rennes.fr]

- 32. Hirshfeld surface analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 33. crystalexplorer.net [crystalexplorer.net]

- 34. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 35. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]

- 37. academic.oup.com [academic.oup.com]

- 38. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

A Quantum-Informed Approach to the Analysis of 5-(3-Chlorophenyl)isoxazole: A Technical Guide

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The specific derivative, 5-(3-Chlorophenyl)isoxazole, presents a molecule of significant interest for drug design due to the interplay between the electron-rich isoxazole ring and the electron-withdrawing chloro-substituent.[6][7] This guide provides a comprehensive framework for employing quantum chemical calculations to elucidate the structural, electronic, and reactivity properties of this molecule. By leveraging Density Functional Theory (DFT), we present a robust, self-validating protocol for researchers in drug discovery, offering deep insights into the molecule's potential for therapeutic applications.

Introduction: The Significance of Isoxazoles in Drug Discovery

Isoxazoles are five-membered heterocyclic compounds that have garnered substantial attention in pharmaceutical research.[1][3] Their unique electronic structure and ability to engage in various non-covalent interactions make them privileged structures in the design of novel therapeutic agents.[8] The introduction of a 3-chlorophenyl group at the 5-position of the isoxazole ring modulates the molecule's electronic properties and lipophilicity, which can significantly influence its pharmacokinetic and pharmacodynamic profile.

Quantum chemical calculations offer a powerful, non-empirical lens to inspect molecules at a sub-atomic level. For a potential drug candidate like this compound, these methods allow us to predict:

-

Molecular Geometry: The stable three-dimensional conformation, which is crucial for receptor binding.

-

Electronic Properties: The distribution of electrons, which governs reactivity and intermolecular interactions.

-

Chemical Reactivity: Regions of the molecule susceptible to nucleophilic or electrophilic attack, providing insights into metabolic stability and binding mechanisms.[9]

This guide focuses on the application of Density Functional Theory (DFT), a computational method that provides a favorable balance between accuracy and computational cost, making it a workhorse in modern computational chemistry.[10]

Theoretical Framework: Selecting the Right Computational Tools

The reliability of any quantum chemical prediction hinges on the chosen theoretical method and basis set. Our approach is grounded in established practices that have been validated for organic and halogenated compounds.

2.1. Density Functional Theory (DFT) DFT is a method of choice for studying systems of this size. Instead of solving the complex many-electron Schrödinger equation, DFT calculates the total energy of the system based on its electron density. The accuracy of DFT depends on the exchange-correlation functional, which approximates the quantum mechanical interactions between electrons.

2.2. Justification for the B3LYP/6-311++G(d,p) Level of Theory For the analysis of this compound, we recommend the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set .

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic structure, particularly for aromatic and heterocyclic systems.[11][12] Numerous studies on isoxazole and oxazole derivatives have successfully employed B3LYP to predict geometries and electronic properties that align well with experimental data.[10][11][13][14]

-

6-311++G(d,p) Basis Set: This is a Pople-style, split-valence triple-zeta basis set. Let's break down its components to understand its suitability:

-

6-311G: A triple-zeta basis set provides more flexibility for describing the valence electrons compared to a double-zeta set, leading to more accurate energy and geometry predictions.

-

(d,p) - Polarization Functions: These functions are crucial. The 'd' functions on heavy atoms (like C, N, O, Cl) and 'p' functions on hydrogen atoms allow orbitals to change shape and "polarize," which is essential for accurately describing chemical bonds, especially in cyclic and sterically strained systems.[15]

-

++ - Diffuse Functions: The '++' indicates the addition of diffuse functions on both heavy atoms and hydrogen.[15] These functions are large, spread-out orbitals that are critical for describing systems with delocalized electron density, such as the aromatic rings in our target molecule, and for accurately modeling non-covalent interactions.[15][16] The presence of the electronegative chlorine and oxygen atoms makes the inclusion of diffuse functions particularly important.[16]

-

This combination has proven effective for a wide range of organic molecules, including halogenated compounds, providing reliable geometric and electronic data.[12][17][18]

Experimental Protocol: A Self-Validating Computational Workflow

This section details a step-by-step protocol for conducting the quantum chemical analysis of this compound using a standard quantum chemistry software package like Gaussian, ORCA, or Q-Chem.

Step 1: Building the Initial 3D Structure Construct the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw, GaussView). Ensure correct atom types and initial bond lengths/angles. The initial geometry does not need to be perfect, as the subsequent optimization step will locate the energy minimum.

Step 2: Geometry Optimization This is the most critical step to find the lowest energy (most stable) conformation of the molecule.

-

Purpose: To find the equilibrium geometry of the molecule corresponding to a minimum on the potential energy surface.

-

Method: Use the B3LYP functional with the 6-311++G(d,p) basis set.

-

Keywords: Opt (in Gaussian).

-

Validation: The optimization process is iterative. It is considered converged when the forces on the atoms and the change in energy between steps fall below a predefined threshold.

Step 3: Frequency Calculation (Self-Validation) This step is essential to confirm that the optimized structure is a true energy minimum.

-

Purpose: To calculate the vibrational frequencies of the molecule at the optimized geometry.

-

Method: Must be performed at the same level of theory (B3LYP/6-311++G(d,p)) as the optimization.

-

Keywords: Freq (in Gaussian).

-

Validation: A true minimum on the potential energy surface will have zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates a saddle point (a transition state), and the structure must be perturbed and re-optimized.

Step 4: Calculation of Molecular Properties Once the optimized geometry is confirmed as a true minimum, proceed to calculate the key electronic properties.

-

Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.[9][10] A smaller gap suggests higher reactivity.[19]

-

Molecular Electrostatic Potential (MEP): Generate an MEP map. This map visualizes the electrostatic potential on the electron density surface, identifying electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions.[19] This is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding or receptor binding.[9]

Computational Workflow Diagram

Below is a Graphviz diagram illustrating the self-validating workflow described.

Caption: Relationship between calculated properties and drug discovery metrics.

Conclusion and Future Directions

This guide has outlined a robust and scientifically grounded protocol for the quantum chemical analysis of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory. The workflow emphasizes self-validation through frequency analysis, ensuring the scientific integrity of the results.

The data derived from these calculations—optimized geometry, frontier molecular orbital energies, and the molecular electrostatic potential—provide foundational insights for drug development professionals. These computational results can effectively guide further experimental studies, including:

-

Molecular Docking: The optimized structure can be used as a high-quality input for docking simulations to predict binding modes and affinities with specific biological targets.

-

Quantitative Structure-Activity Relationship (QSAR): Calculated electronic properties can serve as descriptors in QSAR models to predict the biological activity of related isoxazole derivatives.

-

Spectroscopic Analysis: Calculated vibrational frequencies can aid in the interpretation of experimental IR and Raman spectra.

By integrating these computational techniques early in the drug discovery pipeline, researchers can make more informed decisions, prioritize synthesis efforts, and accelerate the journey from a promising scaffold to a viable clinical candidate.

References

-

Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. PubMed. Available at: [Link]

-

New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study. MDPI. Available at: [Link]

-

DFT STUDIES OF OXAZOLE DERIVATIVE. International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]

-

DFT analysis and in vitro studies of isoxazole derivatives as potent antioxidant and antibacterial agents synthesized via one-pot methodology. ResearchGate. Available at: [Link]

-

Theoretical study of Isoxazoles and their derivatives. ResearchGate. Available at: [Link]

-

The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available at: [Link]

-

Synthesis and biological activity of 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles. Zenodo. Available at: [Link]

-

Synthesis and Biological Activity of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles. ResearchGate. Available at: [Link]

-

A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PubMed Central. Available at: [Link]

-

HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube. Available at: [Link]

-

HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube. Available at: [Link]

-

Geometric and Energetic Data from Ab Initio Calculations of Haloethene, Haloimine, Halomethylphosphine, Haloiminophosphine, Halodiazene, Halodiphosphene and Halocyclopropane. ChemRxiv. Available at: [Link]

-

Tautomerism and protolytic equilibria of xanthene dyes in aqueous solution: a theoretical approach. RSC Advances. Available at: [Link]

-

Thermodynamic, HOMO-LUMO, MEP and ADMET Studies of Metronidazole and its Modified Derivatives Based on DFT. Lupine Publishers. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. PubMed Central. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. Available at: [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. Available at: [Link]

-

Isoxazole, 5-(3-chlorophenyl)-3-(4-methylphenyl)-. PubChem. Available at: [Link]

-

Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences. Available at: [Link]

-

A review of isoxazole biological activity and present synthetic techniques. ResearchGate. Available at: [Link]

-

Investigation of Thermodynamic Properties of Halomethanes Using High-Level Ab Initio Computations. Dergipark. Available at: [Link]

-

Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan. Spectroscopy Online. Available at: [Link]

-

One pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Available at: [Link]

-

Synthesis and Quantum Chemical Calculations 5-phenyl-1,3,4-dithiadiazole derivatives. ResearchGate. Available at: [Link]

-

6-31G+ vs 6-31G+(d, p) which one is more reliable? ResearchGate. Available at: [Link]

-

Investigation of Facet Effects on the Catalytic Activity of Cu2O Nanocrystals for Efficient Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpca.org [ijpca.org]

- 6. Synthesis and biological activity of 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles [zenodo.org]

- 7. researchgate.net [researchgate.net]

- 8. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 9. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. irjweb.com [irjweb.com]

- 11. mdpi.com [mdpi.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. lupinepublishers.com [lupinepublishers.com]

An In-depth Technical Guide to the Discovery and Synthesis of Novel 5-(3-Chlorophenyl)isoxazole Analogs

Abstract

The isoxazole scaffold represents a cornerstone in medicinal chemistry, valued for its metabolic stability and versatile biological activities. This guide provides a comprehensive, in-depth exploration of the design, synthesis, and evaluation of novel 5-(3-chlorophenyl)isoxazole analogs. Moving beyond a mere recitation of protocols, this document elucidates the scientific rationale underpinning each experimental decision, from the selection of synthetic pathways to the design of bioassays. We will navigate the intricacies of the 1,3-dipolar cycloaddition reaction, a robust method for isoxazole ring formation, and detail the subsequent characterization and cytotoxic evaluation of these novel compounds against relevant cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of isoxazole-based compounds.

Introduction: The Isoxazole Moiety in Modern Drug Discovery

The five-membered heterocyclic isoxazole ring is a privileged scaffold in medicinal chemistry, integral to a range of clinically approved drugs.[1][2] Its prevalence stems from a combination of favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions such as hydrogen bonding and π-π stacking.[3] The structural versatility of isoxazole derivatives has led to a broad spectrum of documented biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4]

The 5-arylisoxazole substitution pattern, in particular, has garnered significant attention. The aryl substituent at the 5-position offers a valuable handle for modulating the steric and electronic properties of the molecule, thereby fine-tuning its interaction with biological targets. The selection of a 3-chlorophenyl group for our novel analogs is a strategic choice, as halogenated phenyl rings are known to enhance binding affinity and modulate pharmacokinetic properties.[4][5] This guide will detail a systematic approach to the synthesis of a focused library of novel this compound analogs and their subsequent biological evaluation.

Synthetic Strategy: Harnessing the Power of 1,3-Dipolar Cycloaddition

The cornerstone of our synthetic approach is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition. This powerful and highly convergent method allows for the efficient construction of the isoxazole ring from readily available starting materials.[3][6][7] Specifically, we will employ the reaction of an in situ generated nitrile oxide with a terminal alkyne. This method is favored for its high regioselectivity and generally good yields.[3][8]

Rationale for the Chosen Synthetic Pathway

While other methods for isoxazole synthesis exist, such as the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine, the 1,3-dipolar cycloaddition offers several distinct advantages in the context of generating a diverse library of analogs.[8][9] The modularity of this approach is a key benefit; by simply varying the substituted benzaldehyde (precursor to the nitrile oxide) and the terminal alkyne, a wide array of analogs can be synthesized from a common set of intermediates. This "mix-and-match" capability is highly desirable in the early stages of drug discovery, where the exploration of structure-activity relationships (SAR) is paramount.

The workflow for the synthesis of our target this compound analogs is depicted in the following diagram:

Caption: Synthetic workflow for novel this compound analogs.

Detailed Experimental Protocol: Synthesis of 3-Aryl-5-(3-chlorophenyl)isoxazoles

Materials:

-

Substituted benzaldehydes

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

N-Chlorosuccinimide (NCS) or similar oxidizing agent

-

3-Ethynylchlorobenzene

-

Appropriate solvents (e.g., ethanol, dichloromethane, ethyl acetate)

-

Silica gel for column chromatography

Step 1: Synthesis of Aldoxime Intermediates

-

To a solution of the desired substituted benzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and collect the precipitated aldoxime by filtration.

-

Wash the solid with cold water and dry under vacuum. The aldoxime can be used in the next step without further purification if a high degree of purity is observed.

Step 2: In Situ Generation of Nitrile Oxide and 1,3-Dipolar Cycloaddition

-

Dissolve the aldoxime intermediate (1.0 eq) in a suitable solvent such as dichloromethane.

-

Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C to facilitate the in situ formation of the corresponding nitrile oxide.

-

To this mixture, add 3-ethynylchlorobenzene (1.0 eq) and a catalytic amount of a base such as triethylamine.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Purification and Characterization

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterize the purified 3-aryl-5-(3-chlorophenyl)isoxazole analogs using standard analytical techniques:

Biological Evaluation: Assessing Cytotoxic Potential

The primary biological evaluation of our novel this compound analogs will focus on their cytotoxic activity against a panel of human cancer cell lines. This is a crucial first step in identifying compounds with potential as anticancer agents.[13][14] We will employ the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell viability.[15][16]

Rationale for the MTT Assay

The MTT assay is a robust and high-throughput method for assessing cell viability.[15] It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This assay provides a quantitative measure of the cytotoxic effect of a compound, allowing for the determination of the half-maximal inhibitory concentration (IC₅₀) value, a key parameter in assessing a compound's potency.[15]

The following diagram illustrates the workflow for the cytotoxic evaluation of the synthesized analogs:

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 5. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 6. Sci-Hub. Investigations on intramolecular 1,3-dipolar cycloadditions for the synthesis of isoxazolo-annulated pyrrolidines, piperidines and azepanes / Tetrahedron, 2014 [sci-hub.jp]

- 7. researchgate.net [researchgate.net]

- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 10. researchgate.net [researchgate.net]

- 11. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 12. acgpubs.org [acgpubs.org]

- 13. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cytotoxic Activity Methods [ouci.dntb.gov.ua]

- 15. youtube.com [youtube.com]

- 16. Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) of 5-(3-Chlorophenyl)isoxazole derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-(3-Chlorophenyl)isoxazole Derivatives

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2][3] Its unique electronic properties and structural rigidity make it a privileged scaffold, capable of engaging in a wide array of non-covalent interactions with biological targets, including hydrogen bonding, π–π stacking, and hydrophobic interactions.[4] Consequently, isoxazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][5][6][7] The incorporation of an isoxazole moiety can significantly enhance a molecule's physicochemical characteristics, leading to improved pharmacokinetic profiles and therapeutic efficacy.[1][3]

This guide focuses specifically on the this compound scaffold. The strategic placement of a chlorophenyl group at the 5-position of the isoxazole ring introduces key features that modulate biological activity. The chlorine atom, a halogen, influences the molecule's lipophilicity, metabolic stability, and electronic distribution, which are critical parameters in drug design. Understanding the structure-activity relationships (SAR) of this core is paramount for rationally designing novel, potent, and selective therapeutic agents.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the isoxazole core and the ancillary phenyl rings.

The Central Role of the Isoxazole Ring

The isoxazole ring is not merely a linker but an active pharmacophoric element. Its geometry orients the substituents in a specific three-dimensional arrangement, which is crucial for binding to target proteins. The nitrogen and oxygen heteroatoms can act as hydrogen bond acceptors, while the aromatic system can participate in π-stacking interactions. The inherent stability of the isoxazole ring also makes it a reliable foundation for further chemical modifications.[5]

Dissecting the 5-Position: The 3-Chlorophenyl Moiety

The substituent at the C-5 position is a key determinant of activity. In this series, the 3-chlorophenyl group serves several functions:

-

Steric Bulk and Conformation: The phenyl ring provides necessary bulk and establishes a foundational hydrophobic interaction in many binding pockets.

-

Electronic Influence of the Chlorine Atom: The placement of a chlorine atom at the meta (3-) position has a distinct electronic effect (inductive electron withdrawal) that can alter the charge distribution across the entire molecule. This modification can influence binding affinity and metabolic susceptibility. Studies on related isoxazole derivatives have shown that the presence and position of halogens like chlorine on a phenyl ring can significantly enhance antibacterial and antitubercular activities.[1][8]